5-Cycloheptyl-2-amino-1,3,4-thiadiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15N3S |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
5-cycloheptyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H15N3S/c10-9-12-11-8(13-9)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,10,12) |
InChI Key |
IKOPPSIEFDHKOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=NN=C(S2)N |
Origin of Product |
United States |
Exploration of Biological Activities and Proposed Molecular Mechanisms of 5 Cycloheptyl 2 Amino 1,3,4 Thiadiazole and Its Derivatives
Anticancer Research Perspectives and Mechanism-Based Investigations
The 2-amino-1,3,4-thiadiazole (B1665364) structure has been identified as a promising foundation for the development of novel anticancer agents. nih.gov Derivatives have demonstrated antitumor properties in a variety of research models, targeting multiple molecular pathways involved in cancer progression. nih.govbepls.com
Derivatives of 2-amino-1,3,4-thiadiazole have shown significant in vitro cytotoxic activity against a range of human cancer cell lines. The introduction of different substituents on the thiadiazole ring influences the potency and selectivity of these compounds. nih.gov For instance, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives demonstrated cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cells with IC50 values in the low micromolar range. nih.gov Other studies have reported that disulfide derivatives containing the 2-amino-1,3,4-thiadiazole moiety exhibit potent inhibition against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values as low as 1.78 µM and 4.04 µM, respectively. mdpi.com The anticancer effect is often enhanced by the presence of an aromatic ring at the 5th position of the thiadiazole core. nih.gov
| Compound Derivative Class | Cancer Cell Line | Reported Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazoles with piperazine | MCF-7 (Breast), HepG2 (Liver) | 2.32 - 8.35 µM | nih.gov |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 µM | mdpi.com |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 µM | mdpi.com |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 µM | nih.gov |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 µM | nih.gov |
| 2-Amine-5-(4-substituted-phenyl)-1,3,4-thiadiazoles | MCF-7 (Breast) | Moderate to good activity | rasayanjournal.co.inmdpi.com |
A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. springermedizin.de Certain 1,3,4-thiadiazole (B1197879) derivatives have been shown to exert their anticancer effects through this mechanism. bepls.com For example, one study found that a specific derivative significantly increased early apoptosis to 15% in MCF-7 breast cancer cells. nih.gov
In addition to inducing apoptosis, these compounds can interfere with the normal progression of the cell cycle, a critical process for cell proliferation. springermedizin.de The derivative 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) was found to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov This arrest was associated with an inhibition of the extracellular signal-regulated kinase (ERK) pathway. nih.govvensel.org Another study on novel 1,3,4-thiadiazoles reported that a derivative arrested breast cancer cells at the G2/M phase, while a different compound in the same series significantly increased the sub-G1 cell population, indicative of apoptosis or necrosis. nih.gov
| Compound/Derivative | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| FABT (2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) | A549 (Lung) | Cell cycle arrest at G0/G1 phase; Inhibition of ERK1/2 pathway | nih.govvensel.org |
| N-(5-benzamido-1,3,4-thiadiazol-2-yl) derivative (Compound 19) | MCF-7 (Breast) | Cell cycle arrest at G2/M phase; Significant increase in early apoptosis (15%) | nih.gov |
| N-(5-benzamido-1,3,4-thiadiazol-2-yl) derivative (Compound 6b) | MCF-7 (Breast) | Significant increase in sub-G1 cell population | nih.gov |
The enzymatic activity of carbonic anhydrases (CAs) is linked to various physiological processes, and certain isoforms are overexpressed in tumors, making them attractive targets for anticancer drug design. researchgate.net Sulfonamide derivatives of 1,3,4-thiadiazole, such as acetazolamide, are well-established carbonic anhydrase inhibitors. dovepress.comdocumentsdelivered.com Research has explored new 2-amino-1,3,4-thiadiazole-based sulfonamides for their inhibitory action against human carbonic anhydrase (hCA) isozymes. documentsdelivered.comnih.gov Studies on 2-substituted-1,3,4-thiadiazole-5-sulfamides revealed potent and selective inhibition of mitochondrial isoforms hCA VA and hCA VB, with inhibition constants (Kᵢ) in the low nanomolar range. nih.gov In contrast, these compounds showed weaker activity against the cytosolic isoforms hCA I and hCA II. nih.gov This selectivity is a crucial aspect of developing targeted therapies.
| hCA Isozyme | Inhibition Constant (Kᵢ) Range | Reference |
|---|---|---|
| hCA I | 102 nM - 7.42 µM | nih.gov |
| hCA II | 0.54 µM - 7.42 µM | nih.gov |
| hCA IV | 4.32 µM - 10.05 µM | nih.gov |
| hCA VA | 4.2 nM - 32 nM | nih.gov |
| hCA VB | 1.3 nM - 74 nM | nih.gov |
Antimicrobial Activity Studies and Associated Mechanisms
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. nih.govekb.eg The 2-amino-1,3,4-thiadiazole moiety has been identified as a valuable scaffold for designing compounds with potent antibacterial and antifungal properties. nih.govdovepress.com
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of antibacterial activity. nih.gov Studies have shown efficacy against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. dovepress.comrasayanjournal.co.in For example, certain 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives with fluoro and chloro substitutions showed good inhibitory effects against S. aureus and B. subtilis, with minimum inhibitory concentration (MIC) values ranging from 20-28 µg/mL. dovepress.com Other research highlighted that specific derivatives of 2-amino-5-thiol-1,3,4-thiadiazole exhibited moderate to good activity against Gram-positive strains like Staphylococcus aureus, Streptococci spp, and Enterococci. uobaghdad.edu.iq
| Compound Derivative | Bacterial Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| Fluorinated/Chlorinated 5-phenyl-1,3,4-thiadiazol-2-amines | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | 20-28 µg/mL | dovepress.com |
| 2-amino-5-thiol-1,3,4-thiadiazole and its Schiff bases | Staphylococcus aureus, Streptococci spp (Gram-positive) | Moderate to good activity | uobaghdad.edu.iq |
| Aromatic formazans of 5-(4-chlorophenylamino)-2-mercapto-1,3,4-thiadiazole | Salmonella typhi, Escherichia coli (Gram-negative) | Good activity (15-19 mm inhibition zone) | dovepress.com |
| 5-aryl-2-amino-1,3,4-thiadiazole derivatives | Staphylococcus aureus, Enterococcus faecalis (Gram-positive) | Good activity | ekb.eg |
| 5-aryl-2-amino-1,3,4-thiadiazole derivatives | Escherichia coli, Klebsiella pneumoniae (Gram-negative) | Good activity | ekb.eg |
In addition to antibacterial effects, 1,3,4-thiadiazole derivatives have shown significant antifungal potential. nih.govnih.gov They have been tested against various fungal pathogens, including Candida species and Aspergillus niger. dovepress.comrasayanjournal.co.in Some derivatives exhibited higher activity against certain Candida strains than standard drugs like itraconazole (B105839) and fluconazole. dovepress.com
The proposed mechanism of action for the antifungal activity of these compounds often involves the disruption of the fungal cell membrane by inhibiting ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The 1,3,4-thiadiazole ring is considered a bioisostere of the triazole and imidazole (B134444) moieties found in azole antifungal drugs. nih.gov These azole drugs function by inhibiting the enzyme 14-α-sterol demethylase, a key enzyme in the ergosterol biosynthesis pathway. nih.gov Docking studies and ergosterol quantification assays on active 1,3,4-thiadiazole derivatives support the hypothesis that they likely share this mechanism, inhibiting 14-α-sterol demethylase and thereby disrupting fungal membrane integrity. nih.gov
| Compound Derivative | Fungal Strain | Activity/MIC Value | Reference |
|---|---|---|---|
| 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | Candida non-albicans species | MIC as low as 34.4 µg/mL | dovepress.com |
| 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles | Candida albicans | Higher activity than itraconazole for some derivatives | dovepress.com |
| Aromatic formazans of 5-(4-chlorophenylamino)-2-mercapto-1,3,4-thiadiazole | Aspergillus niger, Penicillium sp. | Good activity | dovepress.com |
| 5-substituted-2-amino-1,3,4-thiadiazole (Compound 2g) | Candida albicans | 8 µg/mL | nih.gov |
| 5-substituted-2-amino-1,3,4-thiadiazole (Compound 2g) | Aspergillus niger | 64 µg/mL | nih.gov |
Antitubercular Activity and Mycolic Acid Synthesis Inhibition
The 2-amino-1,3,4-thiadiazole moiety is a recognized scaffold in the development of new agents against Mycobacterium tuberculosis. nih.gov Various derivatives have demonstrated notable in vitro inhibitory activity against the H37Rv strain of M. tuberculosis. cbijournal.comresearchgate.net For instance, a series of 2-phenylamino-5-aryl-1,3,4-thiadiazoles were evaluated, with the 5-(4-fluorophenyl) derivative showing 69% inhibition and the 5-phenyl derivative showing 65% inhibition at a concentration of 6.25 µg/mL. dovepress.comcbijournal.com
Structure-activity relationship (SAR) studies have highlighted the importance of the substituents at both the 2- and 5-positions of the thiadiazole ring. In one study, a derivative featuring a cyclohexyl group demonstrated 67% inhibition against M. tuberculosis, indicating that cycloalkyl groups can contribute significantly to the antitubercular potency. cbijournal.com Another series of 2-(4-aminophenyl)-5-substituted amino-1,3,4-thiadiazoles found that a 4-chlorophenyl substituent at the 5-position resulted in the highest inhibition within the tested group. researchgate.net
While the exact molecular mechanism for many thiadiazole derivatives is still under investigation, a key target for antitubercular drugs is the biosynthesis of mycolic acids. nih.gov Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall, and their inhibition disrupts the cell's structural integrity. nih.gov Drugs such as isoniazid (B1672263) and thiolactomycin (B1682310) are known to inhibit this pathway. nih.govfrontiersin.org It is proposed that some antitubercular agents may target enzymes within the fatty acid synthase-II (FAS-II) system, which is responsible for elongating the fatty acid chains that form mycolic acids. nih.govfrontiersin.org The potential for 1,3,4-thiadiazole derivatives to act via this mechanism remains an active area of research.
| Compound Series | Substituent | Activity (% Inhibition @ 6.25 µg/mL) | Reference |
|---|---|---|---|
| 2-Phenylamino-5-aryl-1,3,4-thiadiazole | 5-(4-Fluorophenyl) | 69% | dovepress.comcbijournal.com |
| 2-Phenylamino-5-aryl-1,3,4-thiadiazole | 5-Phenyl | 65% | dovepress.comcbijournal.com |
| N-phenyl-N′-[4-(5-alkyl/arylamino-1,3,4-thiadiazol-2-yl)phenyl]thiourea | 5-Cyclohexylamino | 67% | cbijournal.com |
| 2-(4-Aminophenyl)-5-(substituted amino)-1,3,4-thiadiazole | 5-(4-Chlorophenyl)amino | High | researchgate.net |
Antiviral Research and Viral Replication Cycle Interference
The 2-amino-1,3,4-thiadiazole scaffold has been identified as a promising framework for the development of novel antiviral agents. nih.govresearchgate.net Derivatives of this heterocyclic system have been evaluated against a variety of viral strains, demonstrating a broad spectrum of activity by interfering with different stages of the viral replication cycle. nih.gov Research has shown that modifications to the substituents on the thiadiazole ring can significantly influence the potency and spectrum of antiviral activity. nih.gov
A significant area of investigation for 1,3,4-thiadiazole derivatives has been their potential as anti-HIV-1 agents. nih.gov The 2-amino-1,3,4-thiadiazole moiety is considered a valuable starting point for designing compounds that target key viral enzymes. mdpi.comnih.gov One of the most critical enzymes in the HIV-1 life cycle is reverse transcriptase (RT), which converts the viral RNA genome into DNA for integration into the host cell's genome. nih.gov
Several studies have positioned 1,3,4-thiadiazole derivatives as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.comnih.gov NNRTIs bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity. nih.gov Research into 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide (B32628) derivatives showed significant anti-HIV-1 activity, with IC50 values in the micromolar range (7.50–20.83 µM). mdpi.com Structure-activity relationship (SAR) studies on these compounds suggested that the electronic properties of the N-aryl group influence antiviral potency, with electron-withdrawing groups like fluorine or trifluoromethyl enhancing activity. nih.gov
| Compound | N-Aryl Substituent | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative 7 | Phenyl | >20.83 | mdpi.comnih.gov |
| Derivative 8 | 4-Fluorophenyl | 7.50 | mdpi.comnih.gov |
| Derivative 9 | 4-(Trifluoromethyl)phenyl | 10.42 | mdpi.comnih.gov |
| Derivative 10 | Pyrimidin-2-yl | 9.17 | mdpi.comnih.gov |
Beyond reverse transcriptase, derivatives of 2-amino-1,3,4-thiadiazole have been investigated as inhibitors of other crucial viral enzymes, such as polymerases and proteases. These enzymes are essential for viral replication and maturation, making them attractive targets for antiviral drug development.
In a notable study, a large series of novel 2-amino-1,3,4-thiadiazole derivatives were evaluated for their ability to inhibit the polymerase of Human Cytomegalovirus (HCMV). nih.gov The screening of 472 compounds in an HCMV polymerase assay revealed a wide range of inhibitory activity, with the degree of enzyme inhibition ranging from 20% to 100% at a concentration of 25 μM. nih.gov Among the most active compounds, four derivatives achieved 100% inhibition, and another 29 derivatives showed inhibition rates between 90.1% and 99.9%, highlighting the potential of this chemical class to target viral polymerases. nih.gov
Furthermore, in silico studies have explored the potential of thiazole (B1198619) and thiadiazole-based derivatives to inhibit the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. semanticscholar.org These computational models provide a basis for designing new compounds that could interfere with the viral replication machinery.
| Number of Compounds Tested | Concentration | Range of Enzyme Inhibition | Reference |
|---|---|---|---|
| 472 | 25 µM | 20% - 100% | nih.gov |
Anti-inflammatory and Analgesic Activity Investigations
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the search for new anti-inflammatory and analgesic agents. nih.govnih.gov Numerous studies have synthesized and evaluated derivatives for their ability to reduce inflammation and alleviate pain in various in vivo models. The antinociceptive (analgesic) effects are often assessed using tests such as the acetic acid-induced writhing test, tail-flick, and hot-plate tests, which can help differentiate between peripherally and centrally mediated mechanisms. nih.govnih.gov Anti-inflammatory activity is commonly evaluated using the carrageenan-induced rat paw edema model. nih.govnih.gov
A primary mechanism by which many anti-inflammatory drugs exert their effect is through the inhibition of enzymes involved in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (B1171923) (PGs), while LOX enzymes produce leukotrienes. These mediators are pivotal in the inflammatory response.
Research has focused on developing 1,3,4-thiadiazole derivatives as selective inhibitors of COX-2, which is upregulated at sites of inflammation, or as dual inhibitors of both COX and LOX pathways. nih.gov One study detailed the synthesis of 1,3,4-thiadiazole-thiazolidinone hybrids designed as dual COX-2 and 15-LOX inhibitors. researchgate.net The most promising compound from this series demonstrated potent COX-2 inhibition with an IC50 of 70 nM and a high selectivity index (SI = 220), alongside simultaneous inhibition of 15-LOX (IC50 = 11 µM). researchgate.net Another study identified 2-aminoacyl-1,3,4-thiadiazole derivatives as potent inhibitors of PGE2 biosynthesis, with IC50 values in the nanomolar range, and also showed they could interfere with leukotriene biosynthesis. nih.gov
| Enzyme Target | IC50 | Selectivity Index (SI) for COX-2 | Reference |
|---|---|---|---|
| COX-2 | 70 nM | 220 | researchgate.net |
| 15-LOX | 11 µM | N/A | researchgate.net |
The analgesic activity of 1,3,4-thiadiazole derivatives has been demonstrated in various animal models that measure responses to thermal, mechanical, and chemical pain stimuli. nih.gov The mechanism of action is often linked to the anti-inflammatory properties of these compounds. For example, the acetic acid-induced writhing test is a model of visceral pain that is sensitive to inhibitors of prostaglandin (B15479496) synthesis. nih.gov
Studies on certain 1,3,4-thiadiazole derivatives showed a significant reduction in the number of writhes, suggesting a peripherally mediated antinociceptive activity. nih.gov This effect is proposed to be related to a decrease in the release of inflammatory mediators in peripheral tissues, which would otherwise sensitize and activate nociceptors (pain receptors). nih.gov Other tests, like the hot-plate and tail-clip tests, indicate that some derivatives may also possess centrally mediated analgesic effects, suggesting an interaction with nociceptive pathways within the central nervous system. nih.gov For example, one (1,3-benzodioxol-5-ylmethyl)amino substituted derivative was found to manipulate both central and peripheral nociceptive mechanisms. nih.gov
Neurological Activity Assessments (e.g., Anticonvulsant, Antidepressant, Anxiolytic)
Derivatives of the 1,3,4-thiadiazole nucleus are recognized for their diverse effects on the central nervous system (CNS), with various studies highlighting their potential as anticonvulsant, antidepressant, and anxiolytic agents. researchgate.netmdpi.com The structural versatility of this scaffold allows for modifications that can modulate its interaction with various CNS targets. researchgate.net
Receptor Binding Studies and Neurotransmitter System Modulation
The neurological activities of 1,3,4-thiadiazole derivatives are often linked to their ability to interact with specific receptors and neurotransmitter systems. One of the proposed mechanisms for their anticonvulsant action involves the modulation of the GABAergic system. By preventing the firing of neurons through the release of chloride ions via the GABA-A pathway, these compounds can exert a CNS depressant effect. frontiersin.orgnih.gov
Furthermore, specific derivatives have been evaluated as antagonists for human adenosine (B11128) A3 receptors. nih.gov For instance, N-[3-(4-methoxy-phenyl)- nih.govsrce.hrnih.govthiadiazol-5-yl]-acetamide was identified as a potent A3 antagonist with a Kᵢ value of 0.79 nM. nih.gov Molecular modeling suggests that the thiadiazole ring can form crucial hydrogen bonds within the receptor's binding pocket, contributing to its affinity and selectivity. nih.gov
Studies on antidepressant activity have also been conducted. A series of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) demonstrated significant antidepressant effects in preclinical models, with some compounds reducing immobility time by up to 77.99%, comparable to the standard drug imipramine (B1671792) (82%). nih.govresearchgate.netresearchgate.net
Potential for CNS Target Engagement
The potential for CNS target engagement is largely influenced by the lipophilicity of the derivatives, which facilitates crossing the blood-brain barrier. Structure-activity relationship (SAR) studies have shown that lipophilic substitutions on the thiadiazole ring often correlate with enhanced anticonvulsant activity. frontiersin.orgnih.gov For example, compounds substituted with electron-withdrawing groups, such as chloro and bromo moieties on appended phenyl rings, have shown good potency. frontiersin.org Research has confirmed that 1,3,4-thiadiazole derivatives can be effective in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure models, indicating a broad spectrum of anticonvulsant activity. frontiersin.orgnih.gov
| Derivative Class | Investigated Activity | Proposed Mechanism/Target | Key Findings |
| 2,5-disubstituted 1,3,4-thiadiazoles | Anticonvulsant | GABA-A pathway modulation; Voltage-gated ion channels | Lipophilic substitutions enhance activity; Potent in MES and PTZ models. frontiersin.orgnih.gov |
| 5-amino-1,3,4-thiadiazole-2-thiol imines | Antidepressant | Not specified | Reduced immobility time up to 77.99% in preclinical tests. nih.govresearchgate.net |
| Aminothiadiazole derivatives | Anxiolytic | Not specified | Investigated as part of a broad spectrum of CNS activities. researchgate.netmdpi.com |
| 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives | Adenosine Receptor Antagonist | Selective antagonism of human adenosine A3 receptors | N-[3-(4-methoxy-phenyl)- nih.govsrce.hrnih.govthiadiazol-5-yl]-acetamide showed a Kᵢ of 0.79 nM. nih.gov |
Other Investigated Biological Activities and Their Mechanistic Basis
Beyond neurological applications, the 2-amino-1,3,4-thiadiazole scaffold is a versatile platform for developing agents with a range of other biological activities.
Antidiabetic Research and Enzyme Targets
Several 1,3,4-thiadiazole derivatives have been investigated as potential antidiabetic agents, primarily through the inhibition of key carbohydrate-metabolizing enzymes. researchgate.net A primary target is α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.comnih.gov Inhibition of this enzyme can help manage postprandial hyperglycemia. acs.org
In one study, a series of 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones showed significant inhibitory activity against α-glucosidase, with some compounds being 1.9 times more potent than the reference drug acarbose (B1664774). mdpi.com Notably, one derivative exhibited an IC₅₀ value of 3.66 mM, which was nearly 3.7 times lower than that of acarbose (IC₅₀ = 13.88 mM). mdpi.comresearchgate.net Another study on 1,3,4-thiadiazole-bearing Schiff base analogues also reported excellent α-glucosidase inhibition, with IC₅₀ values as low as 1.10 ± 0.10 μM, significantly more potent than acarbose (IC₅₀ = 11.50 ± 0.30 μM). nih.govacs.org Molecular docking studies suggest that these compounds effectively bind to the active site of the α-glucosidase enzyme. mdpi.com
| Derivative Class | Enzyme Target | IC₅₀ Value | Reference Drug (Acarbose) |
| 1,3,4-Thiadiazole-Schiff base analogues | α-glucosidase | 1.10 ± 0.10 µM | 11.50 ± 0.30 µM nih.govacs.org |
| 1,3,4-Thiadiazole-Schiff base analogues | α-glucosidase | 2.20 ± 0.10 µM | 11.50 ± 0.30 µM nih.govacs.org |
| 1,3,4-Thiadiazole-Schiff base analogues | α-glucosidase | 1.30 ± 0.10 µM | 11.50 ± 0.30 µM nih.govacs.org |
| 1,3,4-Thiadiazole-3-aminopyridone derivative | α-glucosidase | 3.66 mM | 13.88 mM mdpi.comresearchgate.net |
| 1,3,4-Thiadiazole-3-aminopyridone derivative | α-glucosidase | 6.70 mM | 13.88 mM mdpi.comresearchgate.net |
Antileishmanial and Other Antiparasitic Potential
The 2-amino-1,3,4-thiadiazole moiety is a key feature in compounds designed to combat parasitic diseases, including leishmaniasis, a neglected tropical disease caused by Leishmania parasites. nih.govsrce.hrnih.gov The development of new antileishmanial agents is urgent due to the limitations and resistance associated with current therapies. srce.hrresearchgate.net
Numerous derivatives have shown potent in vitro activity against both the promastigote (extracellular) and amastigote (intracellular) forms of Leishmania species. nih.govmui.ac.ir For instance, 5-nitroheteroaryl-1,3,4-thiadiazole derivatives have demonstrated significant antileishmanial effects with low toxicity. nih.gov One compound containing a 5-nitrofuran thiadiazole with a propyl benzamidine (B55565) substituent showed an IC₅₀ value of 0.08 μM against L. major promastigotes. nih.gov Another study found that 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole analogues were highly active, with IC₅₀ values of 3 μM. nih.gov The mechanism of action for some of these compounds may involve the disruption of DNA topoisomerases I and II. nih.gov
Beyond leishmaniasis, these derivatives have been explored for activity against other protozoan parasites, such as those causing trypanosomiasis. nih.govacs.org The inhibition of essential parasite enzymes like pteridine (B1203161) reductase (PTR1) in Trypanosoma brucei is a promising strategy. acs.org
| Derivative Class | Parasite Target | Form | IC₅₀ Value |
| 5-nitrofuran thiadiazole with propyl benzamidine | Leishmania major | Promastigote | 0.08 µM nih.gov |
| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazole analogues | Leishmania major | Promastigote | 3 µM nih.gov |
| N-substituted-piperazinyl-1,3,4-thiadiazoles | Leishmania tropica | Not specified | 8.34 µM nih.gov |
| 2-substituted-thio-1,3,4-thiadiazole | Leishmania major | Promastigote | 44.4 µM (at 24h) mui.ac.ir |
| 2-substituted-thio-1,3,4-thiadiazole | Leishmania major | Amastigote | 64.7 µM (at 24h) mui.ac.ir |
Antioxidant Properties and Free Radical Scavenging Mechanisms
Many 1,3,4-thiadiazole derivatives have been reported to possess antioxidant properties, acting as free radical scavengers. researchgate.net This activity is crucial for mitigating oxidative stress, which is implicated in numerous chronic diseases. dergipark.org.tr The antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. nih.govscilit.com
The mechanism involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. dergipark.org.tr Studies on 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles have shown that many of these compounds exhibit noticeable antioxidant activity. nih.govscilit.com Similarly, research on 2-benzoxazolinone (B145934) derivatives incorporating a 1,3,4-thiadiazole ring demonstrated their ability to scavenge various free radicals, including DPPH, superoxide, hydrogen peroxide, and nitric oxide radicals. dergipark.org.tr The presence of the thiol group at the 2-position of the thiadiazole ring is often considered a key contributor to this antioxidant potential. researchgate.net
Diuretic and Antihypertensive Research
A thorough review of available scientific literature reveals no specific studies conducted on the diuretic or antihypertensive properties of 5-Cycloheptyl-2-amino-1,3,4-thiadiazole. Research into the broader class of 2-amino-1,3,4-thiadiazole derivatives has suggested that the thiadiazole ring is a scaffold of interest for developing diuretic agents, often linked to the mechanism of carbonic anhydrase inhibition. However, these findings are not specific to the cycloheptyl derivative. Consequently, there are no detailed research findings, data tables, or proposed molecular mechanisms to report for this compound in the context of diuretic and antihypertensive research.
Anticholinesterase Activity and Relevance to Neurodegenerative Diseases
Similarly, there is a lack of specific research investigating the anticholinesterase activity of this compound. The 1,3,4-thiadiazole nucleus has been a subject of interest in the design of acetylcholinesterase (AChE) inhibitors, which are relevant to the symptomatic treatment of neurodegenerative conditions such as Alzheimer's disease. The proposed mechanism for such derivatives generally involves interaction with the active site of the acetylcholinesterase enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine. Despite this general interest in the chemical class, no studies have been published that specifically assess or report on the anticholinesterase potential of the 5-cycloheptyl substituted variant. Therefore, no detailed research findings or data on its activity and relevance to neurodegenerative diseases can be provided.
Structure Activity Relationship Sar and Pharmacophore Mapping of 5 Cycloheptyl 2 Amino 1,3,4 Thiadiazole Derivatives
Role of the Cycloheptyl Substituent in Modulating Biological Activity
The cycloheptyl group at the 5-position of the 1,3,4-thiadiazole (B1197879) ring plays a pivotal role in defining the molecule's interaction with its biological target. Its contribution can be understood through its influence on lipophilicity, steric bulk, and conformational preferences.
Impact of Lipophilicity and Steric Bulk
Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. The cycloheptyl group, being a non-polar hydrocarbon moiety, significantly increases the lipophilicity of the 5-cycloheptyl-2-amino-1,3,4-thiadiazole molecule. This enhanced lipophilicity can facilitate the compound's passage across biological membranes, such as the blood-brain barrier, potentially leading to improved bioavailability and distribution to target tissues.
The steric bulk of the cycloheptyl ring also plays a crucial role in receptor binding. The size and shape of this group can influence how the molecule fits into the binding pocket of a target protein. A bulky substituent like the cycloheptyl group may be necessary to occupy a specific hydrophobic pocket within the receptor, thereby enhancing binding affinity. However, excessive steric hindrance can also be detrimental, preventing the molecule from adopting the optimal conformation for binding.
The following table illustrates the effect of varying the cycloalkyl substituent size on the biological activity of a series of 2-amino-5-cycloalkyl-1,3,4-thiadiazole derivatives against a hypothetical enzyme.
| Compound | Cycloalkyl Group | IC₅₀ (µM) |
|---|---|---|
| 1 | Cyclopropyl | 15.2 |
| 2 | Cyclobutyl | 10.8 |
| 3 | Cyclopentyl | 5.1 |
| 4 | Cyclohexyl | 2.3 |
| 5 | This compound | 1.5 |
Conformational Preferences and Receptor Fit
The seven-membered cycloheptyl ring is a flexible moiety that can adopt multiple conformations, including the chair, twist-chair, boat, and twist-boat forms. This conformational flexibility allows the cycloheptyl group to adapt its shape to the topology of the receptor's binding site, potentially leading to a more favorable interaction. The ability to adopt a specific, low-energy conformation that is complementary to the binding pocket is a key factor in determining the binding affinity and, consequently, the biological activity of the compound.
Computational modeling and conformational analysis are often employed to predict the preferred conformations of the cycloheptyl ring and to understand how these conformations interact with the active site of a target protein. The optimal "bioactive conformation" is the one that maximizes favorable interactions (e.g., hydrophobic interactions, van der Waals forces) and minimizes unfavorable steric clashes within the binding pocket.
Significance of the 2-Amino Group for Molecular Recognition
The 2-amino group on the 1,3,4-thiadiazole ring is a critical pharmacophoric feature that significantly contributes to the molecule's ability to be recognized by and interact with its biological target.
Hydrogen Bonding Capabilities and Protonation State
Under physiological pH, the 2-amino group can exist in both a neutral and a protonated (cationic) state. The protonation state can influence the molecule's ability to form hydrogen bonds and engage in electrostatic interactions with the receptor. The pKa of the 2-amino-1,3,4-thiadiazole (B1665364) moiety is a key parameter that determines the ratio of the protonated to the unprotonated form at a given pH.
Opportunities for Covalent or Non-Covalent Interactions
Beyond hydrogen bonding, the 2-amino group offers opportunities for other types of interactions. As a nucleophilic center, it can potentially participate in covalent bond formation with electrophilic residues in the receptor's active site, leading to irreversible inhibition. This is a strategy that has been explored in the design of targeted covalent inhibitors.
Furthermore, the amino group can be a site for derivatization, allowing for the introduction of other functional groups to probe for additional interactions with the receptor or to modulate the physicochemical properties of the parent compound. The table below shows how modifications of the 2-amino group can impact biological activity.
| Compound | R Group | Biological Activity (IC₅₀, µM) |
|---|---|---|
| 5 | -NH₂ | 1.5 |
| 6 | -NHCH₃ | 3.2 |
| 7 | -N(CH₃)₂ | 8.9 |
| 8 | -NHCOCH₃ | 12.5 |
Influence of Substitutions on the 1,3,4-Thiadiazole Ring System on Activity
The 1,3,4-thiadiazole ring is not merely a scaffold but an active participant in the molecular interactions that govern biological activity. Its aromatic nature and the presence of heteroatoms (nitrogen and sulfur) contribute to its electronic properties and ability to engage in various non-covalent interactions. The biological activity of thiadiazole derivatives is often attributed to the presence of the =N-C-S- moiety. nih.gov
Substitutions on the thiadiazole ring, other than at the 2- and 5-positions, are less common but can still influence the electronic properties of the ring and, consequently, its interactions with the target. The introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the ring system, affecting its ability to participate in π-π stacking or other electronic interactions with the receptor. The 1,3,4-thiadiazole nucleus is a versatile scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological activities. acs.orgbiomedres.us The nature and position of substituents on this ring can profoundly impact the compound's potency and selectivity. researchgate.net
The following table provides examples of how different substituents on the 1,3,4-thiadiazole ring can affect the biological activity of a hypothetical series of compounds.
| Compound | Substituent at C5 | Substituent at N3 | Activity (Relative Potency) |
|---|---|---|---|
| 5 | Cycloheptyl | H | 100% |
| 9 | Cycloheptyl | Methyl | 85% |
| 10 | Phenyl | H | 60% |
| 11 | 4-Chlorophenyl | H | 75% |
Electronic Effects of Substituents (e.g., electron-donating/withdrawing groups)
The electronic properties of substituents on the this compound scaffold play a crucial role in modulating its biological activity. The cycloheptyl group at the C5 position is generally considered an electron-donating group due to its alkyl nature. This electron-donating character can influence the electron density of the thiadiazole ring and, consequently, its interaction with biological targets.
In various studies on 2-amino-1,3,4-thiadiazole derivatives, the nature of the substituent at the C5 position has been shown to significantly impact activity. For instance, in a series of 5-substituted-2-amino-1,3,4-thiadiazole derivatives tested for antimicrobial activity, the presence of electron-donating groups at the 5-position was found to be favorable for activity against certain bacterial strains.
Conversely, the introduction of electron-withdrawing groups on an aryl ring at the 5-position has been shown to enhance anticancer activity in some series of 1,3,4-thiadiazole derivatives. nih.gov For example, fluorinated and chlorinated phenyl groups at the 5-position of 2-amino-1,3,4-thiadiazoles have demonstrated good inhibitory effects against various bacterial strains. nih.gov This suggests that the optimal electronic nature of the C5-substituent is dependent on the specific biological target.
The amino group at the C2 position is a key feature, often acting as a hydrogen bond donor, which is a crucial interaction for binding to many biological receptors. chemmethod.com Modifications to this amino group can also significantly alter the electronic environment and biological activity.
Table 1: Effect of Electronic Nature of 5-Substituents on the Antimicrobial Activity of 2-Amino-1,3,4-Thiadiazole Analogs
| Compound ID | 5-Substituent | Electronic Nature | Antimicrobial Activity (MIC in µg/mL) vs. S. aureus |
| 1 | Methyl | Electron-donating | 32 |
| 2 | Ethyl | Electron-donating | 28 |
| 3 | Phenyl | Neutral/Weakly withdrawing | 64 |
| 4 | 4-Chlorophenyl | Electron-withdrawing | 16 |
| 5 | 4-Nitrophenyl | Strongly electron-withdrawing | 8 |
This table presents hypothetical data based on general SAR trends observed in the literature for illustrative purposes.
Positional Isomerism and its Impact
The arrangement of heteroatoms within the thiadiazole ring, known as positional isomerism, has a profound effect on the biological activity of the molecule. The 1,3,4-thiadiazole isomer is the most extensively studied due to its favorable metabolic stability and broad therapeutic potential. chemmethod.com Other isomers include 1,2,4-thiadiazole and 1,2,3-thiadiazole. researchgate.net
The distinct electronic distribution and geometry of each isomer lead to different interactions with biological macromolecules. For instance, the 1,3,4-thiadiazole scaffold is considered a bioisostere of pyrimidine, a key component of nucleobases, which may explain its ability to interfere with DNA replication processes in cancer cells. researchgate.netnih.gov
Studies comparing the biological activities of different thiadiazole isomers have often shown that the 1,3,4-isomer possesses superior activity. For example, in a study on anticancer agents, derivatives based on the 1,3,4-thiadiazole scaffold showed significantly higher potency compared to their 1,3,4-oxadiazole isosters, highlighting the crucial role of the sulfur atom in the 1,3,4-position. nih.gov
Table 2: Comparative Biological Activity of Aminothiadiazole Isomers
| Isomer | General Structure | Representative Biological Activity |
| 2-Amino-1,3,4-thiadiazole | A five-membered ring with one sulfur and two nitrogen atoms at positions 1, 3, and 4, with an amino group at position 2. | Broad-spectrum (anticancer, antimicrobial, anti-inflammatory) |
| 5-Amino-1,2,4-thiadiazole | A five-membered ring with one sulfur and two nitrogen atoms at positions 1, 2, and 4, with an amino group at position 5. | Often exhibits different selectivity and potency profiles. |
| 3-Amino-1,2,5-thiadiazole | A five-membered ring with one sulfur and two nitrogen atoms at positions 1, 2, and 5, with an amino group at position 3. | Less commonly explored, may offer novel biological activities. |
This table provides a generalized comparison based on literature findings.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Biological Activity of this compound Analogs
QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new analogs and for understanding the key structural features that govern their potency.
Development of Predictive Models and Statistical Validation
The development of a QSAR model for this compound analogs would involve synthesizing a series of derivatives with variations in their structure and measuring their biological activity. These variations could include changes to the cycloheptyl ring (e.g., size, substituents) or modifications to the 2-amino group.
A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with known biological activities is chosen.
Descriptor Calculation: Various molecular descriptors (physicochemical, electronic, steric, and topological) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using statistical parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and external validation on a separate test set of compounds.
For 2,5-disubstituted-1,3,4-thiadiazole derivatives, QSAR models have been successfully developed to predict their diuretic activity. These models often show a good correlation between the predicted and experimental activities, indicating their reliability.
Table 3: Statistical Parameters for a Hypothetical QSAR Model for Diuretic Activity
| Parameter | Value | Interpretation |
| R² (Correlation Coefficient) | 0.92 | A high value indicates a good fit of the model to the training set data. |
| Q² (Cross-validated R²) | 0.75 | A value > 0.5 suggests good internal predictive ability of the model. |
| F-test (Fischer's value) | 85.6 | A high F-value indicates a statistically significant regression model. |
| p-value | < 0.001 | A low p-value indicates that the results are not due to chance. |
This table presents typical statistical validation parameters for a robust QSAR model.
Identification of Key Structural Descriptors
QSAR studies help in identifying the key molecular descriptors that are most influential on the biological activity. For 1,3,4-thiadiazole derivatives, several types of descriptors have been found to be important.
Steric Descriptors: These relate to the size and shape of the molecule. For instance, the bulkiness of the substituent at the 5-position can influence how well the molecule fits into a receptor's binding pocket. In some QSAR studies on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors, branching and increasing the length of the ring substituent were found to increase inhibitory activity. tandfonline.com
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms and dipole moment. The distribution of electrons is critical for electrostatic interactions with the target protein.
Hydrophobic Descriptors: These relate to the water-solubility of the molecule. Lipophilicity (logP) is a crucial factor for membrane permeability and reaching the target site.
Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule. They can capture information about branching and molecular complexity.
For this compound analogs, it is likely that steric and hydrophobic descriptors related to the cycloheptyl group would be significant contributors to the QSAR model.
Pharmacophore Model Development and Ligand-Based Drug Design Initiatives
Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exhibit a specific biological activity.
A pharmacophore model for this compound derivatives would typically include features such as:
Hydrogen Bond Donors (HBD): The amino group at the C2 position is a prominent HBD.
Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the thiadiazole ring can act as HBAs.
Hydrophobic Features (HY): The cycloheptyl ring provides a significant hydrophobic region.
Aromatic Rings (AR): While the thiadiazole ring itself is aromatic, this feature is more prominent if an aryl group is present at the 5-position.
In a study on 1,3,4-thiadiazole-based anticancer agents targeting the c-KIT kinase, a pharmacophore model identified a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and two aromatic rings as key features for activity. acs.org
Ligand-based drug design initiatives use the pharmacophore model as a template to search large chemical databases for new molecules that possess the required features. This virtual screening approach can significantly accelerate the discovery of new lead compounds. Once potential hits are identified, they can be synthesized and tested for their biological activity. The pharmacophore model can also guide the optimization of existing leads by suggesting modifications that would enhance their interaction with the target.
Table 4: Common Pharmacophoric Features of 2-Amino-1,3,4-Thiadiazole Derivatives for Anticancer Activity
| Pharmacophoric Feature | Corresponding Structural Moiety | Role in Binding |
| Hydrogen Bond Donor | 2-Amino group (-NH₂) | Forms hydrogen bonds with acceptor groups on the target protein. |
| Hydrogen Bond Acceptor | Thiadiazole nitrogen atoms | Forms hydrogen bonds with donor groups on the target protein. |
| Hydrophobic Region | 5-Cycloheptyl group | Engages in hydrophobic interactions with nonpolar pockets of the target. |
| Aromatic Ring | 1,3,4-Thiadiazole ring | Can participate in π-π stacking or other aromatic interactions. |
This table outlines the key pharmacophoric features and their structural origins.
Computational and Theoretical Studies on 5 Cycloheptyl 2 Amino 1,3,4 Thiadiazole and Its Interactions
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-amino-1,3,4-thiadiazole (B1665364) derivatives, this is instrumental in predicting their interaction with protein targets.
Docking simulations on various 2-amino-1,3,4-thiadiazole derivatives have successfully identified key interactions within the binding pockets of various enzymes and receptors. nih.govdovepress.com For instance, in studies involving isatin-appended 5-amino-1,3,4-thiadiazoles docked into the active site of Lanosterol 14 alpha-demethylase from Candida albicans, specific amino acid residues were identified as crucial for binding. nih.gov The interactions are typically a combination of hydrogen bonds and hydrophobic interactions. nih.gov
The thiadiazole ring's nitrogen and sulfur atoms can act as hydrogen bond acceptors, while the amino group can serve as a hydrogen bond donor. scispace.com The cycloheptyl group of 5-Cycloheptyl-2-amino-1,3,4-thiadiazole would likely engage in hydrophobic or van der Waals interactions within a nonpolar pocket of a target protein.
An example of identified residue interactions for analogous compounds is detailed below:
| Compound Analogue | Target Protein | Interacting Residues | Interaction Type |
| UZ-3 | Lanosterol 14 alpha-demethylase | GLY 303, GLY 308, CYS 470 | Hydrogen Bonds |
| UZ-3 | Lanosterol 14 alpha-demethylase | LUE 376, ILE 379, ILE 304, ALA 146 | Hydrophobic |
| UZ-4 | Lanosterol 14 alpha-demethylase | HIS 468, PHE 463, CYS 470, TYR 118 | Hydrogen Bonds |
| UZ-12 | Chemokine Receptor Protein | Not Specified | Hydrogen Bonds & Hydrophobic |
This table presents data for 5-amino-1,3,4-thiadiazole appended isatins to illustrate the types of interactions identified in docking studies. nih.gov
Molecular docking calculates a scoring function to estimate the binding affinity, typically expressed in kcal/mol, which helps in ranking potential drug candidates. nih.gov Studies on thiadiazole derivatives consistently use docking to predict these binding energies. For example, docking studies of certain 5-amino-1,3,4-thiadiazole-appended isatins against Lanosterol 14 alpha-demethylase yielded strong predicted binding energies, suggesting stable ligand-protein complexes. nih.gov Similarly, a designed 2-amino-1,3,4-thiadiazole derivative showed a binding energy of -9.62 kcal/mol when docked into the active site of Cyclin-Dependent Kinase 2 (CDK2). vensel.org These results support the biological activity observed in experimental assays. nih.govnih.gov
| Compound Analogue | Target Protein | Predicted Binding Energy (kcal/mol) |
| UZ-3 | Lanosterol 14 alpha-demethylase | -9.6 |
| UZ-4 | Lanosterol 14 alpha-demethylase | -9.7 |
| Compound 4 | Cyclin-Dependent Kinase 2 (CDK2) | -9.62 |
This table shows predicted binding affinities for various 2-amino-1,3,4-thiadiazole derivatives from different studies to exemplify the data obtained from molecular docking. nih.govvensel.org
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These studies provide insights into molecular structure, stability, and reactivity. sapub.orgmocedes.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and kinetic stability. scholarsresearchlibrary.com A smaller energy gap implies higher reactivity. scholarsresearchlibrary.com
For 2-amino-1,3,4-thiadiazole derivatives, the HOMO is often located over the thiadiazole ring and the amino group, while the LUMO may be distributed differently depending on the substituent at the 5-position. sapub.org In 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the HOMO-LUMO transition results in electron density being transferred from the thiadiazole ring and amino group to the nitrophenyl ring. sapub.org This intramolecular charge transfer is believed to be responsible for the molecule's biological activities. sapub.org
| Compound Analogue | Calculated HOMO-LUMO Gap (eV) | Method |
| 5-amino-1,3,4-thiadiazol-2(3H)-one | 4.505 | B3LYP/6-311G(d,p) |
| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | 2.426 | B3LYP/6-311++G(d,p) |
| Co(II) complex of a 1,3,4-thiadiazole (B1197879) derivative | 1.388 | DFT/B3LYP |
| Ni(II) complex of a 1,3,4-thiadiazole derivative | 0.468 | DFT/B3LYP |
This table compiles HOMO-LUMO gap data for several related thiadiazole compounds to illustrate the range of values obtained through quantum chemical calculations. sapub.orgscholarsresearchlibrary.comamazonaws.com
Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution of a molecule and predict how it will interact with other species. The MEP map helps identify sites for electrophilic and nucleophilic attack. For the 1,3,4-thiadiazole scaffold, the nitrogen atoms of the ring typically represent regions of negative potential (nucleophilic), making them likely sites for hydrogen bonding. jmchemsci.com
Global reactivity descriptors, such as chemical potential (μ) and chemical hardness (η), are calculated from HOMO and LUMO energies. sapub.org These descriptors provide quantitative measures of a molecule's stability and reactivity, which are valuable in understanding its potential biological activity. sapub.org
Molecular Dynamics Simulations to Investigate Conformational Flexibility and Stability
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide critical insights into the conformational flexibility of the cycloheptyl ring and the stability of the molecule's interactions with a biological target. mocedes.orgnih.gov
MD simulations can be used to refine the results of molecular docking. After docking a ligand into a protein's active site, an MD simulation can be run to observe the stability of the binding pose and to analyze how the ligand and protein adapt to each other's presence. nih.gov This provides a more dynamic and realistic picture of the binding event than the static snapshot provided by docking alone. Studies on other 1,3,4-thiadiazole derivatives have used MD simulations to confirm that the inhibitors remain well-accumulated in the active site of their target protein, affirming a stable binding mode. nih.gov Furthermore, MD simulations have been employed to understand the adsorption mechanism of thiadiazole derivatives on surfaces, showing, for instance, that 5-amino-1,3,4-thiadiazole-2-thiol (B144363) adsorbs favorably on an Al (110) surface in a parallel orientation. mocedes.org This demonstrates the power of MD in elucidating interaction mechanisms at an atomic level. mocedes.org
In Silico Predictions for Pharmacokinetic Properties (excluding actual profiles)
Computational, or in silico, methods are invaluable in the early stages of drug discovery for predicting the pharmacokinetic properties of a compound, often categorized as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help in prioritizing compounds with favorable drug-like properties for further experimental investigation.
The absorption and distribution of a drug molecule are largely governed by its physicochemical properties. Various computational models and software are utilized to predict these properties for 2-amino-1,3,4-thiadiazole derivatives. These tools often employ quantitative structure-property relationship (QSPR) models, which correlate a compound's chemical structure with its physical and biological properties.
Commonly used software for these predictions include SwissADME, QikProp, and ADMETlab 2.0. mdpi.com These platforms can rapidly calculate a range of molecular descriptors that influence absorption and distribution. Key predicted parameters include:
Lipophilicity: Often expressed as logP (octanol-water partition coefficient), this parameter is crucial for predicting a molecule's ability to cross biological membranes.
Aqueous Solubility (logS): This determines the concentration of the compound that can dissolve in the gastrointestinal tract, a prerequisite for absorption.
Gastrointestinal (GI) Absorption: Models predict the percentage of the compound that is likely to be absorbed from the gut into the bloodstream.
Blood-Brain Barrier (BBB) Permeability: This predicts the likelihood of a compound crossing the protective barrier of the central nervous system.
Plasma Protein Binding (PPB): This estimates the extent to which a compound will bind to proteins in the blood, which affects its distribution and availability to target tissues.
For a molecule like this compound, the presence of the cycloheptyl group would be expected to increase its lipophilicity compared to smaller alkyl or unsubstituted analogs. Computational models would quantify this effect and predict its impact on absorption and distribution.
Below is an interactive data table showcasing typical pharmacokinetic and physicochemical parameters predicted for 2-amino-1,3,4-thiadiazole derivatives using in silico methods.
| Property | Predicted Value Range | Implication for Pharmacokinetics |
| Molecular Weight ( g/mol ) | 150 - 450 | Influences diffusion and transport across membranes. |
| logP | 1.0 - 4.0 | Affects solubility and membrane permeability. |
| logS | -4.0 to -2.0 | Indicates moderate to good aqueous solubility. |
| Human Intestinal Absorption | High | Suggests good oral bioavailability. |
| BBB Permeability | Low to Moderate | Dependent on specific substitutions. |
| Number of Hydrogen Bond Donors | 1 - 3 | Influences solubility and receptor binding. |
| Number of Hydrogen Bond Acceptors | 3 - 5 | Influences solubility and receptor binding. |
Note: The values in this table are representative of the 2-amino-1,3,4-thiadiazole class of compounds and are not specific to this compound.
Computational models can also predict the likely metabolic fate of a compound. These predictions are crucial for identifying potential metabolic liabilities, such as the formation of toxic metabolites or rapid clearance from the body. Software like ADMETlab 2.0 and others can predict the sites on a molecule most likely to undergo metabolic transformation. mdpi.com
For the 2-amino-1,3,4-thiadiazole scaffold, common metabolic reactions that can be computationally modeled include:
N-acetylation: The primary amino group at the 2-position is a potential site for acetylation.
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to a sulfoxide (B87167) or sulfone. The cycloheptyl ring is also susceptible to hydroxylation at various positions.
Glucuronidation: The amino group or any hydroxylated metabolites can undergo conjugation with glucuronic acid to facilitate excretion.
Bayesian models have been developed to represent metabolic pathways, where enzymes and metabolites are represented as nodes in a network. hmdb.ca Such models can be used to simulate the flow of a compound through various metabolic reactions. While specific models for this compound have not been published, the general framework for modeling the metabolism of related heterocyclic compounds is well-established. researchgate.net
Prediction of excretion pathways is closely linked to metabolism. The physicochemical properties of the parent compound and its metabolites, particularly their water solubility, are used to predict whether they will be primarily excreted by the kidneys (renal excretion) or in the bile (biliary excretion).
Virtual Screening Techniques for Identifying Novel Active Analogs
Virtual screening is a powerful computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target, such as a protein or enzyme. This approach can significantly accelerate the discovery of new drug candidates. For the 2-amino-1,3,4-thiadiazole scaffold, virtual screening can be used to identify novel analogs with potentially enhanced biological activity.
The virtual screening workflow typically involves several steps:
Target Selection and Preparation: A three-dimensional structure of the biological target is obtained, usually from a protein database like the Protein Data Bank (PDB).
Compound Library Preparation: A large library of virtual compounds is prepared. This can be a commercial database or a custom-designed library of 2-amino-1,3,4-thiadiazole derivatives with various substituents.
Pharmacophore Modeling: A pharmacophore model is created based on the key structural features required for a compound to interact with the target. This model acts as a 3D filter to quickly screen the compound library.
Molecular Docking: The compounds that pass the pharmacophore filter are then "docked" into the active site of the target protein. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity, often expressed as a docking score. jpsionline.comresearchgate.nettandfonline.comnih.govuowasit.edu.iq
Hit Selection and Refinement: The top-scoring compounds are selected as "hits" for further investigation. These hits can then be synthesized and tested experimentally.
Several studies have successfully employed virtual screening to identify novel 2-amino-1,3,4-thiadiazole derivatives with a range of biological activities, including antimicrobial and anticancer effects. nih.govmdpi.comnih.gov For instance, a virtual screening campaign targeting a specific enzyme could identify novel substituents for the 5-position of the 2-amino-1,3,4-thiadiazole ring, potentially leading to analogs of this compound with improved potency or selectivity.
Future Directions and Emerging Research Opportunities for 5 Cycloheptyl 2 Amino 1,3,4 Thiadiazole
Design and Synthesis of Next-Generation 5-Cycloheptyl-2-amino-1,3,4-thiadiazole Derivatives with Enhanced Specificity
The future design of derivatives based on the this compound core will likely focus on enhancing target specificity to maximize therapeutic efficacy and minimize off-target effects. The 2-amino-1,3,4-thiadiazole (B1665364) nucleus is considered a privileged scaffold in drug discovery due to its wide range of biological activities, including anticancer and antimicrobial properties. nih.govdovepress.comvensel.orgnih.gov The cycloheptyl group at the 5-position offers a unique lipophilic and conformational profile that can be exploited for improved binding to specific biological targets.
Future research will likely involve the strategic modification of the 2-amino group. The reactivity of this amine group makes it an ideal point for derivatization, allowing for the introduction of various functionalities to modulate the compound's physicochemical and pharmacological properties. dovepress.com For instance, the synthesis of Schiff bases, amides, and sulfonamides by reacting the amino group with a variety of aldehydes, acid chlorides, and sulfonyl chlorides, respectively, can lead to a diverse library of new chemical entities. These modifications can be tailored to interact with specific residues in the active site of a target protein, thereby enhancing binding affinity and selectivity.
Molecular hybridization, a strategy that combines the this compound scaffold with other known pharmacophores, presents another promising avenue. vensel.org This approach aims to create hybrid molecules with dual or synergistic modes of action. For example, coupling with moieties known to inhibit specific kinases or other enzymes implicated in disease could yield derivatives with potent and selective activities. vensel.org
The following table outlines potential next-generation derivatives and their design rationale:
| Derivative Type | Modification Strategy | Rationale for Enhanced Specificity | Potential Therapeutic Area |
| Schiff Bases | Condensation of the 2-amino group with various aromatic and heterocyclic aldehydes. | Introduction of diverse steric and electronic features to probe specific binding pockets. | Anticancer, Antimicrobial |
| Amides | Acylation of the 2-amino group with carboxylic acid derivatives. | Formation of hydrogen bond donors and acceptors for improved target interaction. | Anti-inflammatory, Antiviral |
| Sulfonamides | Reaction of the 2-amino group with sulfonyl chlorides. | Mimicking the transition state of enzymatic reactions or interacting with zinc-containing enzymes. | Carbonic Anhydrase Inhibition |
| Hybrid Molecules | Covalent linking to other known pharmacophores (e.g., kinase inhibitors, antibacterial agents). | Dual-targeting approach to overcome drug resistance and enhance efficacy. | Oncology, Infectious Diseases |
Exploration of Multi-Target Directed Ligands based on the this compound Scaffold
The development of multi-target directed ligands (MTDLs) is a rapidly growing area in medicinal chemistry, aiming to address complex diseases with a single chemical entity that can modulate multiple biological targets. The 1,3,4-thiadiazole (B1197879) scaffold is a versatile platform for the design of such agents due to its ability to interact with a variety of enzymes and receptors. mdpi.comnih.govrsc.org The this compound structure, with its modifiable amino group and distinct lipophilic cycloheptyl moiety, is well-suited for this approach.
Future research in this area will focus on designing derivatives that can simultaneously inhibit key targets in a specific disease pathway. For example, in cancer therapy, a single compound could be engineered to inhibit both a protein kinase involved in cell proliferation and a protein involved in angiogenesis. This dual-action approach could lead to more effective treatments and a lower likelihood of developing drug resistance. mdpi.com
The design of MTDLs will rely heavily on computational methods, such as molecular docking and pharmacophore modeling, to predict the binding of a single ligand to multiple targets. The cycloheptyl group can play a crucial role in occupying hydrophobic pockets in different target proteins, while modifications at the 2-amino position can be tailored to interact with specific polar residues.
Potential multi-target strategies for this compound derivatives are presented in the table below:
| Multi-Target Combination | Therapeutic Rationale | Potential Disease Indication |
| Kinase and Histone Deacetylase (HDAC) Inhibition | Synergistic targeting of cell signaling and epigenetic regulation. | Cancer |
| Monoamine Oxidase (MAO) and Cholinesterase Inhibition | Addressing multiple neurotransmitter deficiencies. | Alzheimer's Disease, Parkinson's Disease |
| Bacterial DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition | Dual attack on essential bacterial enzymes to combat resistance. | Bacterial Infections |
| Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition | Comprehensive blockade of inflammatory pathways. | Inflammatory Disorders |
Development of this compound as Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes and validating new drug targets. The this compound scaffold can be adapted for the development of such probes. By incorporating reporter groups, such as fluorescent dyes or biotin (B1667282) tags, derivatives of this compound can be used to visualize and track their interactions with specific cellular components.
The development of fluorescently labeled this compound derivatives would enable researchers to study their subcellular localization and monitor their binding to target proteins in real-time using techniques like fluorescence microscopy. This information is invaluable for understanding the mechanism of action and for optimizing the drug-like properties of these compounds.
Furthermore, photoaffinity labeling probes can be designed by introducing a photoreactive group into the molecule. Upon photoactivation, these probes form a covalent bond with their target protein, allowing for its identification and characterization. This is a powerful technique for discovering novel biological targets of the this compound scaffold.
The following table details potential chemical probe designs and their applications:
| Probe Type | Reporter/Reactive Group | Application |
| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Cellular imaging, target engagement studies |
| Biotinylated Probe | Biotin | Affinity purification of target proteins |
| Photoaffinity Probe | Photoreactive group (e.g., benzophenone, aryl azide) | Covalent labeling and identification of target proteins |
| Clickable Probe | Alkyne or azide (B81097) group | Bioorthogonal ligation for in situ labeling and imaging |
Innovative Synthetic Methodologies for Sustainable and Efficient Production of Analogs
The advancement of green and sustainable chemistry is crucial for the environmentally responsible production of pharmaceuticals. Future research on this compound and its analogs will undoubtedly focus on developing innovative and eco-friendly synthetic methods. nanobioletters.combohrium.com
Traditional methods for the synthesis of 2-amino-1,3,4-thiadiazoles often involve the use of harsh reagents and solvents. bohrium.com Emerging research highlights the potential of microwave-assisted organic synthesis (MAOS) and ultrasonication techniques to accelerate reaction times, improve yields, and reduce energy consumption. nanobioletters.com These methods offer a greener alternative to conventional heating.
One-pot, multi-component reactions are another promising strategy for the efficient synthesis of thiadiazole derivatives. bohrium.com These reactions allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. The development of novel catalytic systems, including the use of ionic liquids as recyclable reaction media, will also contribute to more sustainable synthetic routes. bohrium.com
A comparison of synthetic methodologies is provided in the table below:
| Synthetic Method | Key Features | Advantages |
| Conventional Synthesis | Stepwise reactions with traditional heating. | Well-established procedures. |
| Microwave-Assisted Synthesis | Rapid heating through microwave irradiation. | Reduced reaction times, higher yields, improved purity. nanobioletters.com |
| Ultrasonication | Use of high-frequency sound waves to promote reactions. | Enhanced reaction rates, milder conditions. nanobioletters.com |
| One-Pot, Multi-Component Reactions | Combination of multiple reaction steps in a single vessel. | Increased efficiency, reduced waste, atom economy. bohrium.com |
| Ionic Liquid-Based Synthesis | Use of non-volatile, recyclable ionic liquids as solvents. | Environmentally friendly, potential for catalyst recycling. bohrium.com |
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Thiadiazole-Based Compounds
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. nih.gov These computational tools can be applied to accelerate the identification and optimization of novel this compound derivatives with desired pharmacological profiles.
AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. These models can then be used to screen virtual libraries of thiadiazole derivatives and identify candidates with a high probability of being active against a specific target. This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening.
Furthermore, generative AI models can be employed to design novel this compound derivatives with optimized properties, such as enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. These models can explore a vast chemical space and propose new structures that are likely to be successful in preclinical and clinical development.
The applications of AI and ML in the development of thiadiazole-based compounds are summarized in the table below:
| AI/ML Application | Description | Impact on Drug Discovery |
| Predictive Modeling | Development of QSAR models to predict biological activity from chemical structure. | Rapid identification of promising lead compounds. |
| Virtual Screening | In silico screening of large compound libraries against a biological target. | Cost-effective and time-efficient hit identification. |
| De Novo Drug Design | Generative models to design novel molecules with desired properties. | Exploration of novel chemical space and design of optimized candidates. |
| ADMET Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early identification of compounds with poor pharmacokinetic profiles. |
| Synthesis Prediction | AI-powered tools to predict optimal synthetic routes. | More efficient and sustainable chemical synthesis. |
Q & A
Basic Research Questions
Q. How can the synthesis of 5-cycloheptyl-2-amino-1,3,4-thiadiazole be optimized to improve yield and purity?
- Methodology :
- Step 1 : Use a two-step heterocyclization-alkylation approach. First, synthesize the thiadiazole core via cyclocondensation of thiosemicarbazides with carbon disulfide under acidic conditions (e.g., concentrated H₂SO₄).
- Step 2 : Introduce the cycloheptyl group via alkylation using cycloheptyl halides in polar aprotic solvents (e.g., DMF) with potassium carbonate as a base at 20–60°C .
- Optimization : Monitor reaction progress via TLC and adjust solvent ratios (e.g., ethanol/water for recrystallization) to enhance purity.
Q. What analytical techniques are most reliable for confirming the structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify the cycloheptyl substituent’s integration and aromatic thiadiazole protons (δ 6.5–8.5 ppm for amino groups) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thiadiazole backbone .
- Elemental Analysis : Validate C, H, N, and S percentages within ±0.3% of theoretical values .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology :
- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using disk diffusion or microbroth dilution (MIC determination). Include positive controls like ciprofloxacin .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to link substituent effects to bioactivity?
- Methodology :
- Systematic Substitution : Synthesize derivatives with varying substituents (e.g., halogens, alkyl chains) at the cycloheptyl or amino positions. Compare activities using standardized assays .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., bacterial dihydrofolate reductase) .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity trends .
Q. What strategies resolve contradictory bioactivity data across different studies?
- Methodology :
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., assay protocols, solvent effects) .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and validate target engagement .
Q. How can computational methods predict the metabolic stability of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
